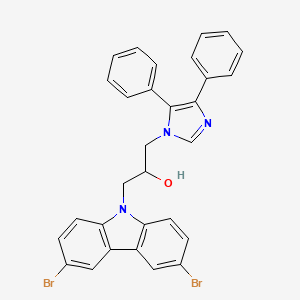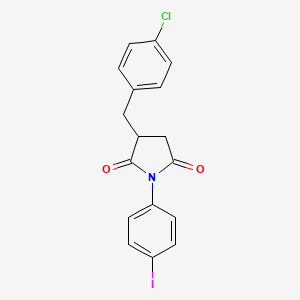
1-(3,6-dibromo-9H-carbazol-9-yl)-3-(4,5-diphenyl-1H-imidazol-1-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,6-dibromo-9H-carbazol-9-yl)-3-(4,5-diphenyl-1H-imidazol-1-yl)propan-2-ol is a complex organic compound that features both carbazole and imidazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,6-dibromo-9H-carbazol-9-yl)-3-(4,5-diphenyl-1H-imidazol-1-yl)propan-2-ol typically involves multi-step organic reactions. One common route includes:
Bromination of Carbazole: Carbazole is brominated using bromine or N-bromosuccinimide (NBS) to yield 3,6-dibromo-9H-carbazole.
Formation of Imidazole Derivative: 4,5-diphenyl-1H-imidazole is synthesized through the condensation of benzil and ammonium acetate.
Coupling Reaction: The brominated carbazole and the imidazole derivative are coupled using a suitable base and solvent, such as potassium carbonate in dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3,6-dibromo-9H-carbazol-9-yl)-3-(4,5-diphenyl-1H-imidazol-1-yl)propan-2-ol can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the bromine atoms or to convert the hydroxyl group to a hydrogen atom.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of de-brominated or de-hydroxylated products.
Substitution: Formation of new functionalized derivatives.
Scientific Research Applications
1-(3,6-dibromo-9H-carbazol-9-yl)-3-(4,5-diphenyl-1H-imidazol-1-yl)propan-2-ol has several scientific research applications:
Organic Electronics: Used as a building block in the synthesis of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Photonics: Employed in the development of photonic materials due to its unique electronic properties.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the design of new therapeutic agents, particularly in cancer research and antimicrobial studies.
Mechanism of Action
The mechanism of action of 1-(3,6-dibromo-9H-carbazol-9-yl)-3-(4,5-diphenyl-1H-imidazol-1-yl)propan-2-ol depends on its application:
Organic Electronics: Functions by facilitating charge transport and light emission through its conjugated system.
Medicinal Chemistry: Interacts with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
1-(3,6-dibromo-9H-carbazol-9-yl)-3-(4,5-diphenyl-1H-imidazol-1-yl)propan-2-one: Similar structure but with a ketone group instead of a hydroxyl group.
3,6-dibromo-9H-carbazole: Lacks the imidazole moiety and hydroxyl group.
4,5-diphenyl-1H-imidazole: Lacks the carbazole moiety and hydroxyl group.
Uniqueness: 1-(3,6-dibromo-9H-carbazol-9-yl)-3-(4,5-diphenyl-1H-imidazol-1-yl)propan-2-ol is unique due to the combination of carbazole and imidazole moieties, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring specific charge transport and light-emitting characteristics.
Properties
IUPAC Name |
1-(3,6-dibromocarbazol-9-yl)-3-(4,5-diphenylimidazol-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H23Br2N3O/c31-22-11-13-27-25(15-22)26-16-23(32)12-14-28(26)35(27)18-24(36)17-34-19-33-29(20-7-3-1-4-8-20)30(34)21-9-5-2-6-10-21/h1-16,19,24,36H,17-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BACAFWIQCLMMOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N(C=N2)CC(CN3C4=C(C=C(C=C4)Br)C5=C3C=CC(=C5)Br)O)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H23Br2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
601.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(1-{BICYCLO[2.2.1]HEPTAN-2-YL}ETHYL)-5-METHYL-12-OXAZOLE-3-CARBOXAMIDE](/img/structure/B5164916.png)
![4-[[1-(2-Cyanoethyl)-3-phenylpyrazole-4-carbonyl]amino]benzoic acid](/img/structure/B5164919.png)
![2-[(4-butoxyphenyl)methyl]-1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline](/img/structure/B5164931.png)
![(2E)-N-[4-(difluoromethoxy)phenyl]-3-(2-methoxyphenyl)prop-2-enamide](/img/structure/B5164938.png)

![{[(4-methyl-1-piperazinyl)carbonothioyl]thio}acetic acid hydrochloride](/img/structure/B5164961.png)
![N-[2,2-BIS(BUTANE-1-SULFONYL)-1-[(4-ETHYLPHENYL)AMINO]ETHENYL]-4-ETHYLANILINE](/img/structure/B5164968.png)
![methyl (3-benzyl-5-{2-[(4-bromophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxo-1-imidazolidinyl)acetate](/img/structure/B5164972.png)
![3-chloro-N-[[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]benzamide](/img/structure/B5164981.png)
![N-{[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]carbamothioyl}-4-methylbenzamide](/img/structure/B5165006.png)
![N-(1-{1-[4-(2-furyl)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B5165008.png)
![(5E)-5-{[1-(4-Chlorophenyl)-1H-pyrrol-2-YL]methylidene}-1-(4-ethoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B5165020.png)
![METHYL 3-{[(2-ETHYLPHENYL)CARBAMOYL]METHYL}-1,7-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B5165027.png)
![4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-(4,4,4-trifluorobutyl)-4-piperidinol](/img/structure/B5165030.png)
